5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol
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Overview
Description
5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is a compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol typically involves the reaction of a suitable amine with a boronic ester. One common method involves the use of bis(pinacolato)diboron and an appropriate amine under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would also be essential to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted amines and boron-containing compounds.
Scientific Research Applications
5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Explored for its potential use in drug design and development, particularly for its ability to form stable boron-containing compounds.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol involves its ability to form stable boron-containing compounds. The boron atom in the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan: Another boron-containing compound with applications in materials science and organic synthesis.
Uniqueness
5-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is unique due to the presence of both an amino group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H24BNO3 |
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Molecular Weight |
229.13 g/mol |
IUPAC Name |
5-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol |
InChI |
InChI=1S/C11H24BNO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-5-6-8-14/h9,14H,5-8,13H2,1-4H3 |
InChI Key |
WZZTWVLZTVFPKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCCO)N |
Origin of Product |
United States |
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